(2E)-N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-25(19(26)8-7-15-5-3-2-4-6-15)21-24-23-20(27-21)22-12-16-9-17(13-22)11-18(10-16)14-22/h2-8,16-18H,9-14H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWGCMPZWKOWQQ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C=CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)/C=C/C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is introduced through a series of reactions, including halogenation and subsequent substitution reactions. The thiadiazole ring is then formed through cyclization reactions involving appropriate precursors. Finally, the phenylprop-2-enamide group is attached through amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
The biological activity of (2E)-N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide has been investigated in various studies, highlighting its potential as a therapeutic agent.
Antimicrobial Properties
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related adamantane derivatives possess potent antibacterial effects against Gram-positive and Gram-negative bacteria as well as antifungal activity against pathogens such as Candida albicans . The mechanism of action is believed to involve interference with microbial cell wall synthesis or inhibition of critical metabolic pathways.
Anti-inflammatory Effects
Thiadiazole derivatives are also noted for their anti-inflammatory properties. Compounds similar to this compound have demonstrated effectiveness in reducing inflammation in animal models, particularly in conditions like carrageenan-induced paw edema . This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
Emerging research points towards the anticancer potential of adamantane-based compounds. Preliminary studies indicate that certain thiadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The unique structural features may allow these compounds to interact with specific molecular targets involved in cancer progression.
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
- Synthesis and Activity Evaluation : A study synthesized a series of N-substituted 5-(1-adamantyl)-1,2,4-triazole derivatives and evaluated their antimicrobial and anti-inflammatory activities. Several compounds exhibited promising results against a range of pathogens and inflammatory models .
- Molecular Docking Studies : In silico studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various enzyme targets. These studies suggest that the compound could act as a 5-lipoxygenase inhibitor, which is relevant for inflammatory responses .
Mechanism of Action
The mechanism of action of (2E)-N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Thiadiazole and Thiazole Derivatives
Key Observations:
- Adamantane vs.
- Thiadiazole vs. Oxadiazole: Replacing the thiadiazole core with oxadiazole (as in ) alters electronic properties, reducing sulfur-mediated interactions (e.g., hydrogen bonding) but increasing oxygen’s hydrogen-bond acceptor capacity.
- Substituent Flexibility: The 3-phenylpropyl chain in introduces conformational flexibility, which may reduce target specificity compared to the rigid adamantane moiety .
Biological Activity
(2E)-N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide is a complex organic compound notable for its unique structural features, including an adamantane moiety and a thiadiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C17H19N3S. The compound is characterized by:
| Component | Description |
|---|---|
| Adamantane moiety | Provides structural rigidity and hydrophobic properties. |
| Thiadiazole ring | Imparts biological activity through interactions with biological targets. |
| Phenylprop-2-enamide group | Enhances lipophilicity and potential receptor binding. |
Biological Activity
Research has indicated that this compound exhibits various biological activities:
Anticancer Activity
Several studies have explored the anticancer potential of compounds related to thiadiazole derivatives. For example, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). A study reported that certain derivatives induced apoptosis through caspase activation pathways, specifically noting the role of caspase-8 in mediating cell death .
The mechanism underlying the biological activity of this compound may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : It could bind to cellular receptors, modulating their activity and influencing signaling pathways related to apoptosis.
- Induction of Apoptosis : Research indicates that compounds with similar structures can induce apoptosis through the activation of caspases, leading to cell cycle arrest and subsequent cell death .
Comparative Analysis
When compared to other compounds within the same class, this compound demonstrates unique properties due to its specific molecular architecture. This uniqueness contributes to its distinct biological activities.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound 5r | 10.56 ± 1.14 | Anticancer (HepG2) |
| (Similar Thiadiazole Derivative) | Varies | Antimicrobial/Anticancer |
Case Studies
A notable case study involved synthesizing a series of N-substituted thiadiazole derivatives that were evaluated for their cytotoxicity against human cancer cell lines. Among these compounds, one derivative exhibited potent activity with an IC50 value indicating effective inhibition of cell growth . The study highlighted the importance of structural modifications in enhancing biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
